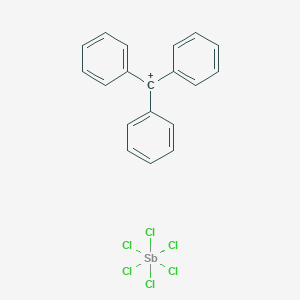
氧化钠
描述
Sodium oxide is an alkali metal oxide with the chemical formula Na2O . It is a white solid and is used in ceramics and glasses . The compound is rarely encountered in its pure form. Instead, “sodium oxide” is often used to describe components of various materials such as glasses and fertilizers which contain oxides that include sodium and other elements .
Synthesis Analysis
Sodium oxide is produced by the reaction of sodium with sodium hydroxide, sodium peroxide, or sodium nitrite . A second method involves heating a mixture of sodium azide and sodium nitrate . Burning sodium in air produces a mixture of Na2O and sodium peroxide (Na2O2) .Molecular Structure Analysis
Sodium oxide molecules are made up of two sodium cations and one oxygen anion . The structure of sodium oxide molecules is like an antifluorite crystal . Sodium ions and oxide ions arrange themselves in an orderly pattern, forming a solid substance at room temperature .Chemical Reactions Analysis
Sodium oxide reacts readily and irreversibly with water to give sodium hydroxide . It also reacts with carbon dioxide to form sodium carbonate . Sodium oxide reacts with some acids (such as hydrochloric acid) to form sodium chloride and water .Physical And Chemical Properties Analysis
Sodium oxide is a white, crystalline solid at room temperature . It has a strong affinity for moisture and rapidly absorbs water to form sodium hydroxide (NaOH), which is a strongly basic solution . It has a high melting point of 1,132 degrees Celsius and a boiling point that exceeds 1,950 degrees Celsius . Sodium oxide is insoluble in water and reacts with it .科学研究应用
Glass and Ceramic Industry
Sodium oxide plays a crucial role in the manufacture of glass and ceramic products. When combined with silica (SiO₂), it forms soda-lime glass, which is widely used for windows, containers, and tableware. The addition of sodium oxide lowers the melting point of silica, making it easier to shape and mold glass items. Additionally, sodium oxide contributes to the transparency and durability of glass materials .
Sodium Hydroxide Production
Anhydrous sodium oxide reacts vigorously with water to produce sodium hydroxide (NaOH). This reaction is highly exothermic and releases a significant amount of heat. Sodium hydroxide is a versatile chemical used in various industrial processes, including pulp and paper production, textile manufacturing, and water treatment. Its applications range from pH adjustment to cleaning agents and chemical synthesis .
- Research Focus:
- Strategies to enhance practical application:
Surface Modification of Sodium Layered Oxides
Layered oxides, including Na₂O, are promising cathode materials for SIBs. However, they suffer from high alkalinity and poor cycling performance. Researchers have explored surface modification techniques to improve their properties. For instance:
作用机制
Target of Action
Sodium oxide (Na2O) is a simple, strongly basic oxide . It primarily targets water molecules and acids in its environment . The oxide ion (O2-) in sodium oxide is a very strong base with a high tendency to combine with hydrogen ions .
Mode of Action
Sodium oxide reacts exothermically with cold water to produce sodium hydroxide (NaOH), a strong base . This reaction can be represented by the following chemical equation:
2Na2O+H2O→4NaOH2Na2O + H2O \rightarrow 4NaOH 2Na2O+H2O→4NaOH
Sodium oxide also reacts with certain acids, such as hydrochloric acid (HCl), to form sodium chloride (NaCl) and water . This reaction can be represented as:
Na2O+2HCl→2NaCl+H2ONa2O + 2HCl \rightarrow 2NaCl + H2O Na2O+2HCl→2NaCl+H2O
Biochemical Pathways
The primary biochemical pathway affected by sodium oxide is the formation of bases and salts through its reactions with water and acids, respectively . These reactions can significantly alter the pH of the environment, leading to downstream effects on various biochemical processes that are sensitive to pH changes.
Pharmacokinetics
Sodium oxide reacts violently with water, forming sodium hydroxide, which is highly soluble in water . This allows for the rapid distribution of sodium ions and hydroxide ions in aqueous environments.
Result of Action
The primary result of sodium oxide’s action is the formation of sodium hydroxide when it comes into contact with water . Sodium hydroxide is a strong base that can significantly increase the pH of the solution, making it highly alkaline. When sodium oxide reacts with acids, it forms salts and water, neutralizing the acid .
Action Environment
The action of sodium oxide is highly dependent on its environment. In the presence of water, it reacts violently to form sodium hydroxide . Therefore, sodium oxide must be kept away from water and stored in a dry environment . The presence of acids in the environment will also influence its action, as it reacts with acids to form salts .
安全和危害
未来方向
The exploration of next-generation sodium-ion batteries (SIBs) is a worldwide concern to replace the current commercial lithium-ion batteries, mitigating the increasing exhaustion of Li resources . Sodium transition metal oxides are considered to be one of the most promising cathode materials for SIBs .
属性
IUPAC Name |
disodium;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBUQHMOMHUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049781 | |
| Record name | Sodium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.979 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, WHITE LUMPS OR POWDER. | |
| Record name | Sodium oxide (Na2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: reaction | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.3 g/cm³ | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Sodium oxide | |
CAS RN |
1313-59-3 | |
| Record name | Sodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium oxide (Na2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3075U8R23D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1275 °C (sublimes) | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















